![molecular formula C11H20N4O2S2 B7143705 [1-(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7143705.png)
[1-(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanesulfonamide: is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide under basic conditions.
Piperidine Ring Formation: The piperidine ring is often formed through cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The thiadiazole and piperidine rings are then coupled using appropriate coupling agents such as EDCI or DCC.
Introduction of the Methanesulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
[1-(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanesulfonamide: undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
[1-(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanesulfonamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition of enzyme activity or blocking receptor-ligand interactions. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
[1-(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanesulfonamide: can be compared with other similar compounds, such as:
- [1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanesulfonamide
- [1-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanesulfonamide
These compounds share similar structural features but differ in the substituents on the thiadiazole ring. The unique properties of This compound arise from the specific interactions of the propan-2-yl group with its molecular targets, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
[1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S2/c1-8(2)10-13-14-11(18-10)15-5-3-9(4-6-15)7-19(12,16)17/h8-9H,3-7H2,1-2H3,(H2,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEQFFZXSCKCBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CCC(CC2)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(furan-2-carbonyl)-N-[1-(1-phenyltriazol-4-yl)ethyl]piperidine-2-carboxamide](/img/structure/B7143622.png)
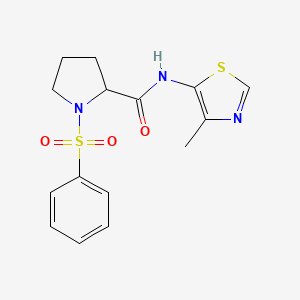
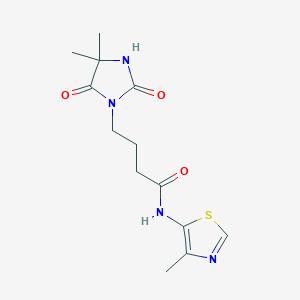
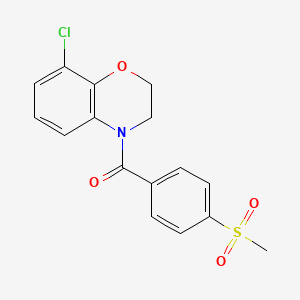
![4-(imidazol-1-ylmethyl)-N-methyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide](/img/structure/B7143659.png)
![N-[2-[(2,2-dimethyl-3,4-dihydrochromen-4-yl)amino]-2-oxoethyl]-3-methoxybenzamide](/img/structure/B7143665.png)
![2-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7143674.png)
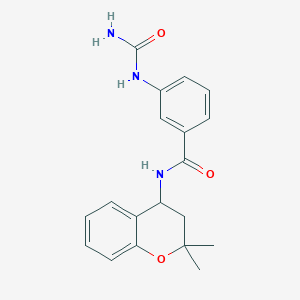
![5-Chloro-2-methoxy-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B7143692.png)
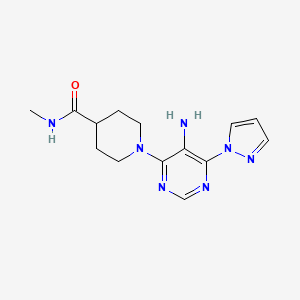
![5-tert-butyl-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7143702.png)
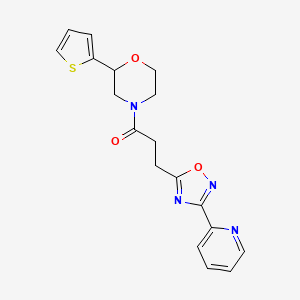
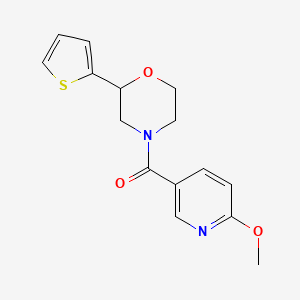
![4-[[(2-amino-6-pyrazol-1-ylpyrimidin-4-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7143727.png)
